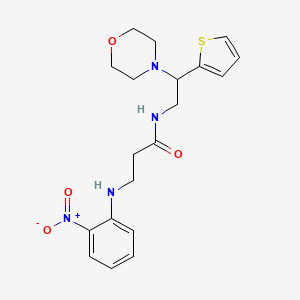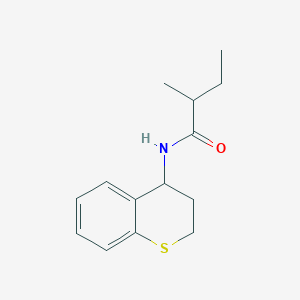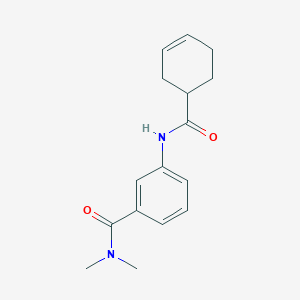
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the University of Queensland and subsequently developed by the biopharmaceutical company Cylene Pharmaceuticals. CX-5461 has shown promising results in preclinical studies for the treatment of various types of cancer, including solid tumors and hematological malignancies.
Mécanisme D'action
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide inhibits the transcription of ribosomal RNA (rRNA) by binding to a specific region of RNA polymerase I, known as the DNA-binding cleft. This binding prevents the recruitment of necessary transcription factors and ultimately leads to the suppression of rRNA synthesis. The reduction in rRNA levels impairs protein synthesis and leads to the activation of stress response pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has been shown to induce DNA damage and activate the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis. In addition, 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to conventional chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has also been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has several limitations, including its potential toxicity and the need for further study to determine its efficacy in clinical trials.
Orientations Futures
There are several potential future directions for the study of 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide. One area of interest is the development of combination therapies that combine 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide with other cancer therapeutics to enhance its efficacy. Another potential direction is the study of 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide in the context of specific types of cancer, such as breast cancer or leukemia. Finally, further research is needed to determine the safety and efficacy of 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide in clinical trials and to explore its potential as a cancer therapeutic.
Méthodes De Synthèse
The synthesis of 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide involves several steps, including the reaction of 3-amino-N,N-dimethylbenzamide with cyclohex-3-ene-1-carbonyl chloride to form the intermediate 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide. This intermediate is then subjected to further reactions to produce the final product, 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide.
Applications De Recherche Scientifique
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has been extensively studied in preclinical models for its potential as a cancer therapeutic. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many types of cancer cells, leading to the suppression of tumor growth. 3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide has also been found to induce DNA damage and activate the p53 pathway, which plays a critical role in the regulation of cell cycle progression and apoptosis.
Propriétés
IUPAC Name |
3-(cyclohex-3-ene-1-carbonylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(2)16(20)13-9-6-10-14(11-13)17-15(19)12-7-4-3-5-8-12/h3-4,6,9-12H,5,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCXILMQOXAVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

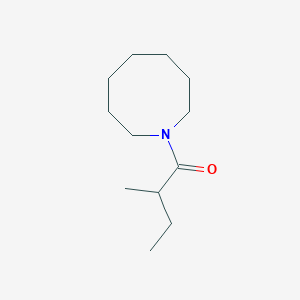
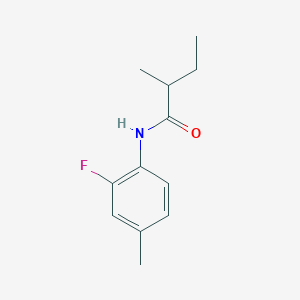

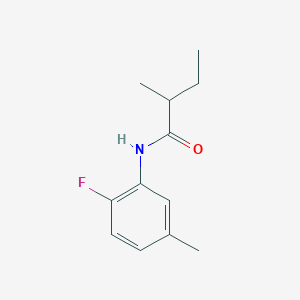
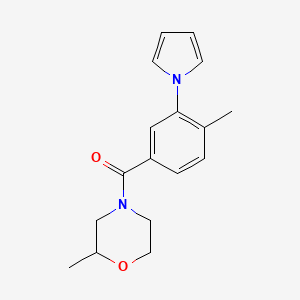
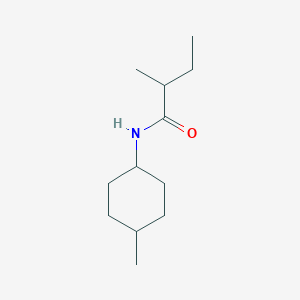
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492760.png)
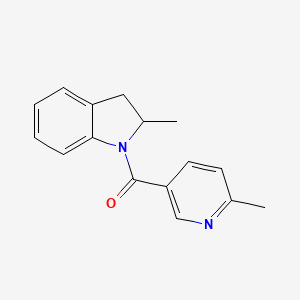

![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
